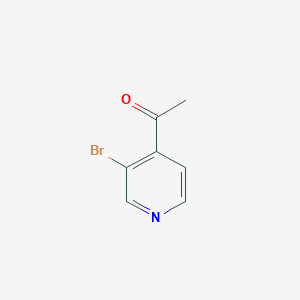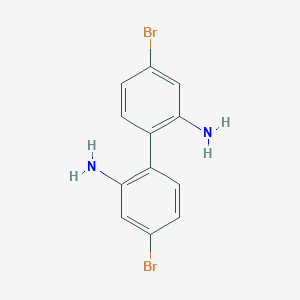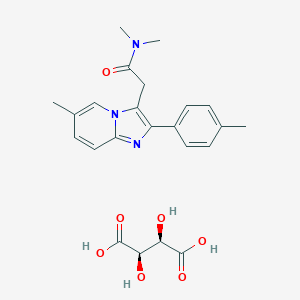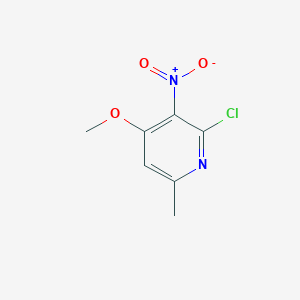
(2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecule contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
“(2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone” is a solid compound that should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
(2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone has been studied for its potential to act as a selective inhibitor of certain enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. This compound has also been studied for its potential to act as a chemical reagent in a range of different reactions, including the synthesis of heterocyclic compounds. In addition, this compound has been studied for its potential to act as a catalyst in the oxidation of organic compounds.
Mécanisme D'action
The mechanism of action of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as cytochrome P450 enzymes. This compound is believed to bind to the active site of these enzymes and inhibit their activity. In addition, this compound is believed to act as a chemical reagent in a range of different reactions, allowing for the synthesis of heterocyclic compounds and the oxidation of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that this compound may have potential as an anti-inflammatory agent, as well as a potential therapeutic agent for certain diseases. In addition, this compound may have potential as an antioxidant, which could be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone in laboratory experiments include its high selectivity and its ability to act as a chemical reagent in a range of different reactions. In addition, this compound is relatively easy to synthesize and is relatively non-toxic. The main limitation of using this compound in laboratory experiments is its lack of availability, as it is not widely available on the market.
Orientations Futures
There are a number of potential future directions for the use of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone in scientific research. These include further studies into its potential as an inhibitor of enzymes, such as cytochrome P450 enzymes, as well as its potential to act as a chemical reagent in a range of different reactions. In addition, further research could be conducted into the biochemical and physiological effects of this compound, as well as its potential as an antioxidant and anti-inflammatory agent. Finally, further research could be conducted into the synthesis methods for this compound, in order to make it more widely available.
Méthodes De Synthèse
(2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, the Biginelli reaction, and the Ugi four-component reaction. In the Suzuki-Miyaura cross-coupling reaction, this compound can be synthesized from a combination of a boronic acid and an aryl halide in the presence of a palladium catalyst. The Biginelli reaction involves the condensation of aldehydes, urea, and an alkyl halide to produce this compound. The Ugi four-component reaction involves the condensation of an aldehyde, an amine, an isocyanide, and an alkyl halide to produce this compound.
Safety and Hazards
Propriétés
IUPAC Name |
(2-chloropyridin-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-9-8(4-3-5-12-9)10(14)13-6-1-2-7-13/h3-5H,1-2,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYOSYIJGVKBAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(N=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392069 |
Source


|
| Record name | (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60597-68-4 |
Source


|
| Record name | (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

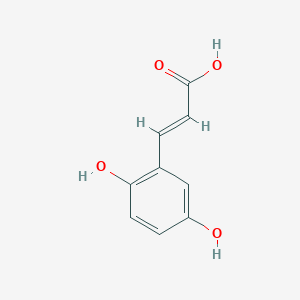
![6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B183498.png)

![6-Nitroimidazo[1,2-a]pyridine](/img/structure/B183503.png)

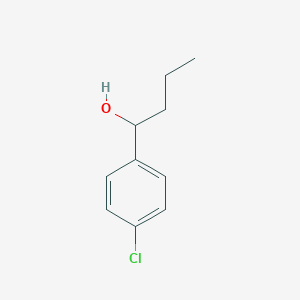

![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B183511.png)
